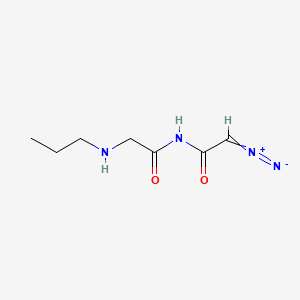![molecular formula C13H9NO4S B14650506 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione CAS No. 53962-15-5](/img/structure/B14650506.png)
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione is a complex organic compound with a unique structure that includes a phenoxathiine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione typically involves a series of condensation reactions. One common method involves the reaction of phenoxathiine with formylating agents followed by oximation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and real-time monitoring of reaction parameters to maintain product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithiums, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism by which 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione exerts its effects involves its interaction with specific molecular targets. It can act as a cholinesterase reactivator, which is useful in treating organophosphate poisoning. The compound binds to the active site of the enzyme, cleaving the phosphate-ester bond and reactivating the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Hydroxyimino)methyl]imidazole: This compound shares a similar functional group but has a different core structure.
1-[(Hydroxyimino)methyl]-2-pyridinium chloride: Another compound with a similar functional group but different applications.
Uniqueness
Its ability to act as a cholinesterase reactivator sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
53962-15-5 |
|---|---|
Molekularformel |
C13H9NO4S |
Molekulargewicht |
275.28 g/mol |
IUPAC-Name |
N-[(10,10-dioxophenoxathiin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9NO4S/c15-14-8-9-5-6-11-13(7-9)19(16,17)12-4-2-1-3-10(12)18-11/h1-8,15H |
InChI-Schlüssel |
ZYDRBSTYFYIACY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)





![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)


![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)

![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)

